molecular formula C8H4ClF3O2 B2518098 4-Chloro-2-(difluoromethyl)-3-fluorobenzoic acid CAS No. 2248384-85-0

4-Chloro-2-(difluoromethyl)-3-fluorobenzoic acid

Cat. No.: B2518098
CAS No.: 2248384-85-0
M. Wt: 224.56
InChI Key: WHRGSUQHWNNLMB-UHFFFAOYSA-N
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Description

4-Chloro-2-(difluoromethyl)-3-fluorobenzoic acid is an organic compound characterized by the presence of chlorine, fluorine, and difluoromethyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(difluoromethyl)-3-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(difluoromethyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

4-Chloro-2-(difluoromethyl)-3-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(difluoromethyl)-3-fluorobenzoic acid depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

  • 4-Chloro-2-(trifluoromethyl)benzoic acid
  • 3-Chloro-2-(difluoromethyl)benzoic acid
  • 4-Fluoro-2-(difluoromethyl)benzoic acid

Comparison: 4-Chloro-2-(difluoromethyl)-3-fluorobenzoic acid is unique due to the specific arrangement of chlorine, fluorine, and difluoromethyl groups on the benzoic acid core. This unique structure can result in distinct chemical and biological properties compared to similar compounds. For example, the presence of multiple fluorine atoms can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications .

Properties

IUPAC Name

4-chloro-2-(difluoromethyl)-3-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-4-2-1-3(8(13)14)5(6(4)10)7(11)12/h1-2,7H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHRGSUQHWNNLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)C(F)F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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